N-benzyl-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
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Overview
Description
Typically, a description of a compound would include its molecular formula, structure, and possibly its molar mass and systematic name.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography or NMR spectroscopy, to determine the precise arrangement of atoms in the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Molecular Structure and Coordination
Different Spatial Orientations of Amide Derivatives on Anion Coordination
Research on related amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrates the compound's unique spatial orientations and their implications for anion coordination. The stretched amide structure, which can form tweezer-like geometries, facilitates the self-assembly of salt molecules through weak interactions, resulting in channel-like structures. These findings have implications for designing molecular recognition systems and sensors (Kalita & Baruah, 2010).
Host-Guest Chemistry
Structural Study on Co-Crystals and Salts of Quinoline Derivatives
This research explores the co-crystallization of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide with aromatic diols, leading to insights into the formation of co-crystals and salts with distinct structural features. These structures provide a foundation for understanding molecular interactions in solid-state chemistry, which is crucial for the development of pharmaceuticals and materials (Karmakar, Kalita, & Baruah, 2009).
Catalysis and Synthesis
Preparation of Pincer Ruthenium Catalysts for Ketone Reduction
The synthesis of related quinoline derivatives showcases their potential as intermediates in the preparation of catalysts for ketone reduction. Such catalysts are valuable for producing a wide range of organic compounds, highlighting the role of these derivatives in facilitating efficient and selective chemical transformations (Facchetti et al., 2016).
Pharmaceutical Research
Synthesis and Evaluation of Anticonvulsant Activity
The synthesis of 1-benzylsubstituted derivatives of related compounds, and their evaluation for affinity to GABAergic biotargets, underscores the medicinal chemistry applications of these derivatives. Although the specific compound may not be directly studied for its pharmaceutical effects, research on similar structures provides a template for designing new therapeutic agents (El Kayal et al., 2022).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve looking at potential future research directions, such as new synthetic methods, applications, or areas of study involving the compound.
properties
IUPAC Name |
N-benzyl-2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-2-20-8-10-24(11-9-20)30-18-23-14-22-15-26-27(36-13-12-35-26)16-25(22)32(29(23)34)19-28(33)31-17-21-6-4-3-5-7-21/h3-11,14-16,30H,2,12-13,17-19H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDAKBZRRFDPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCC5=CC=CC=C5)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide |
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